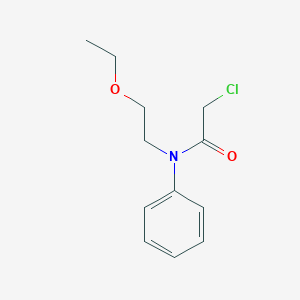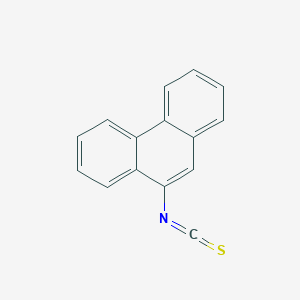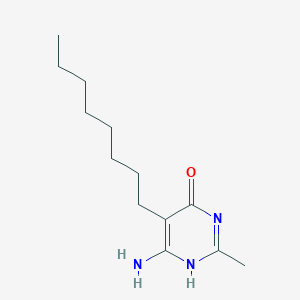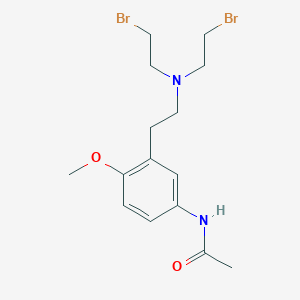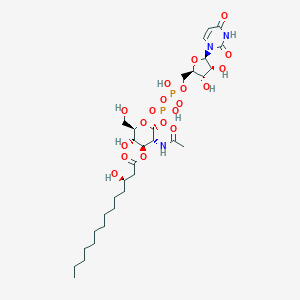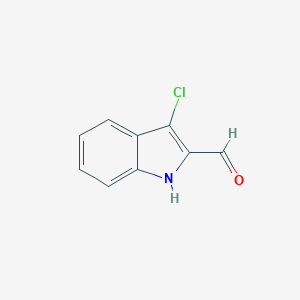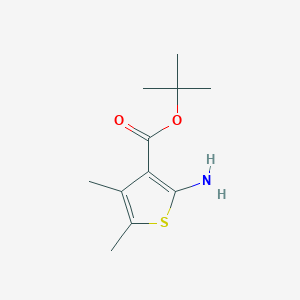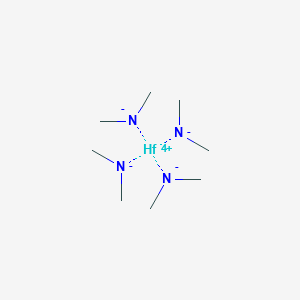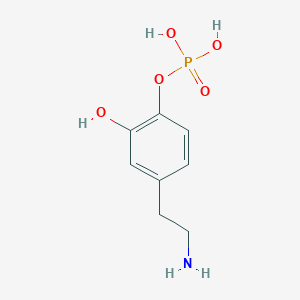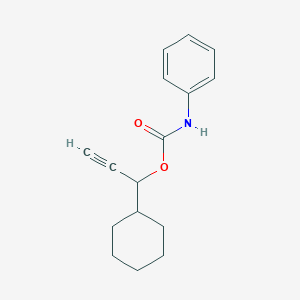
1-cyclohexylprop-2-ynyl N-phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclohexylprop-2-ynyl N-phenylcarbamate, also known as CPP, is a potent and selective modulator of the N-methyl-D-aspartate (NMDA) receptor. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Scientific Research Applications
1-cyclohexylprop-2-ynyl N-phenylcarbamate has been widely studied for its potential therapeutic applications in various neurological and psychiatric disorders such as Alzheimer's disease, depression, anxiety, and schizophrenia. It has been shown to enhance synaptic plasticity, improve cognitive function, and reduce the symptoms of these disorders.
Mechanism Of Action
1-cyclohexylprop-2-ynyl N-phenylcarbamate acts as a non-competitive antagonist of the NMDA receptor, which is involved in the regulation of synaptic plasticity, learning, and memory. By blocking the NMDA receptor, 1-cyclohexylprop-2-ynyl N-phenylcarbamate can modulate the excitatory neurotransmission and enhance the activity of other neurotransmitter systems such as dopamine and acetylcholine.
Biochemical And Physiological Effects
1-cyclohexylprop-2-ynyl N-phenylcarbamate has been shown to enhance long-term potentiation (LTP), a cellular mechanism that underlies learning and memory. It can also increase the release of acetylcholine and dopamine, two neurotransmitters that are involved in cognitive function. In addition, 1-cyclohexylprop-2-ynyl N-phenylcarbamate has been shown to have neuroprotective effects against oxidative stress and neuroinflammation.
Advantages And Limitations For Lab Experiments
1-cyclohexylprop-2-ynyl N-phenylcarbamate has several advantages for lab experiments such as its high potency and selectivity for the NMDA receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, it also has some limitations such as its short half-life and the need for careful dosing to avoid potential side effects.
Future Directions
There are several future directions for the research on 1-cyclohexylprop-2-ynyl N-phenylcarbamate. One direction is to explore its potential therapeutic applications in other neurological and psychiatric disorders such as Parkinson's disease and addiction. Another direction is to develop more effective and long-lasting analogs of 1-cyclohexylprop-2-ynyl N-phenylcarbamate that can overcome its limitations. Finally, the development of new imaging techniques to study the NMDA receptor in vivo could provide valuable insights into the mechanism of action of 1-cyclohexylprop-2-ynyl N-phenylcarbamate and its potential clinical applications.
In conclusion, 1-cyclohexylprop-2-ynyl N-phenylcarbamate is a promising compound with potential therapeutic applications in various neurological and psychiatric disorders. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research directions include exploring its potential therapeutic applications in other disorders and developing more effective analogs.
Synthesis Methods
1-cyclohexylprop-2-ynyl N-phenylcarbamate can be synthesized by reacting N-phenylcarbamate with 1-cyclohexylprop-2-yn-1-ol in the presence of a base such as potassium carbonate. The reaction yields 1-cyclohexylprop-2-ynyl N-phenylcarbamate as a white crystalline solid with a melting point of 106-108°C.
properties
CAS RN |
100836-83-7 |
|---|---|
Product Name |
1-cyclohexylprop-2-ynyl N-phenylcarbamate |
Molecular Formula |
C16H19NO2 |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
1-cyclohexylprop-2-ynyl N-phenylcarbamate |
InChI |
InChI=1S/C16H19NO2/c1-2-15(13-9-5-3-6-10-13)19-16(18)17-14-11-7-4-8-12-14/h1,4,7-8,11-13,15H,3,5-6,9-10H2,(H,17,18) |
InChI Key |
YWVRFLPOLDGBCK-UHFFFAOYSA-N |
SMILES |
C#CC(C1CCCCC1)OC(=O)NC2=CC=CC=C2 |
Canonical SMILES |
C#CC(C1CCCCC1)OC(=O)NC2=CC=CC=C2 |
synonyms |
Cyclohexanemethanol, alpha-ethynyl-, carbanilate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



